Cas no 116200-81-8 (1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI))

1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI) structure
116200-81-8 structure
Nome del prodotto:1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI)
Numero CAS:116200-81-8
MF:C28H25NO10
MW:535.49880862236
CID:200534
PubChem ID:5492595

1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI)
    • 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tet...
    • 1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-
    • Actinoplanone D
    • 1H-Xantheno(4',3',2':4,5)(1,3)benzodioxino(7,6-g)isoquinoline-14,17(2H,9H)-dione, 3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-, (1S-(1alpha,3alpha,4beta,8aalpha))-
    • 3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-3,4,8a,13-tetrahydro-1H-chromeno[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinoline-14,17(2H,9H)-dione
    • DTXSID60921964
    • 116200-81-8
    • 3,14,15,16-Tetrahydroxy-1,4-dimethoxy-12-methyl-1,2,3,4,8a,9-hexahydro-7H,17H-[1]benzopyrano[2',3':6,7][1,3]dioxino[4',5',6':4,5]naphtho[2,1-g]isoquinolin-17-one
    • 3,22,28-trihydroxy-21,24-dimethoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione
    • R 304K
    • Inchi: InChI=1S/C28H25NO10/c1-9-4-10-5-11-6-14-17-19(15(11)21(31)16(10)28(34)29-9)23(33)20-22(32)18-13(35-2)7-12(30)24(36-3)26(18)39-27(20)25(17)38-8-37-14/h4-5,12-14,24,30-31,33H,6-8H2,1-3H3,(H,29,34)
    • Chiave InChI: PGRSDWZKKHDDAE-UHFFFAOYSA-N
    • Sorrisi: COC1C(O)CC(OC)C2C(C3C(O)=C4C5C(O)=C6C(NC(=CC6=CC=5CC5OCOC(=C45)C=3OC1=2)C)=O)=O

Proprietà calcolate

  • Massa esatta: 535.14785
  • Massa monoisotopica: 535.147846
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 2
  • Complessità: 1120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 153

Proprietà sperimentali

  • Densità: 1.65
  • Punto di ebollizione: 914.6°C at 760 mmHg
  • Punto di infiammabilità: 506.9°C
  • Indice di rifrazione: 1.746
  • PSA: 153.01

1H-Xantheno[4',3',2':4,5][1,3]benzodioxino[7,6-g]isoquinoline-14,17(2H,9H)-dione,3,4,8a,13-tetrahydro-3,15,16-trihydroxy-1,4-dimethoxy-12-methyl-,(1S,3R,4S,8aR)- (9CI) Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso